10-Undecenoyl chloride
Overview
Description
10-Undecenoyl chloride is a clear yellow liquid . It has been used as an acylating reagent in the synthesis of cellulose ω-carboxyalkanoates and poly (ethylene glycol)–lipid amphiphiles . It has also been used in the synthesis and modification of hyperbranched poly (glycidol) .
Synthesis Analysis
10-Undecenoyl chloride has been used as an acylating reagent in the synthesis of cellulose ω-carboxyalkanoates and poly (ethylene glycol)–lipid amphiphiles . It has also been used in the synthesis and modification of hyperbranched poly (glycidol) .Molecular Structure Analysis
The molecular formula of 10-Undecenoyl chloride is C11H19ClO . Its molecular weight is 202.72 .Chemical Reactions Analysis
10-Undecenoyl chloride has been used in various chemical reactions, particularly as an acylating reagent .Physical And Chemical Properties Analysis
10-Undecenoyl chloride is a clear yellow liquid . It has a boiling point of 120-122 °C at 10 mmHg , a density of 0.944 g/mL at 25 °C , and a refractive index of 1.454 .Scientific Research Applications
Synthesis of Cellulose ω-Carboxyalkanoates
- Application Summary : 10-Undecenoyl chloride is used as an acylating reagent in the synthesis of cellulose ω-carboxyalkanoates .
Synthesis of Poly (Ethylene Glycol)–Lipid Amphiphiles
- Application Summary : 10-Undecenoyl chloride is used in the synthesis of poly (ethylene glycol)–lipid amphiphiles .
Synthesis and Modification of Hyperbranched Poly (Glycidol)
- Application Summary : 10-Undecenoyl chloride is used in the synthesis and modification of hyperbranched poly (glycidol) .
Modulation of Superhydrophobicity and Self-Binding Strength of Cellulose Ester-Based Coating
- Application Summary : 10-Undecenoyl chloride is used in the synthesis of α-cellulose 10-undecenoyl ester (CUE) coatings. These coatings are used to modulate the superhydrophobicity and self-binding strength of cellulose ester-based coatings .
- Methods of Application : The superhydrophobicity and self-binding strength of the CUE coatings are adjusted by changing the degree of substitution (DS) value. The DS-induced particle size of the CUE plays a key role in the cluster formation for the superhydrophobicity and the generation of contact area for the binding force .
- Results or Outcomes : The CUE size displayed a normal distribution with the increase in DS value, and a low coating amount as well as a high contact area could be realized from a large particle size. The optimum DS value of the CUE coating was 0.44–0.94 .
Synthesis of Superhydrophobic Cellulose Stearoyl Ester for Oil/Water Separation
- Application Summary : Although 10-Undecenoyl chloride is not directly used in this application, it’s worth noting that similar cellulose ester-based coatings have been used for oil/water separation .
- Methods of Application : Cellulose stearoyl ester (CSE), which is obtained via the acylation reaction between dissolving pulp and stearoyl chloride, is used. The CSE shows a superhydrophobic property, which could selectively adsorb oil from the oil/water mixture .
- Results or Outcomes : The membrane had high strength and long durability due to the addition of oxidized starch/CSE, and the separation efficiency was more than 99% even after ten repeated uses .
Synthesis of Poly (Lactic Acid)
- Application Summary : Although 10-Undecenoyl chloride is not directly used in this application, it’s worth noting that similar acyl chlorides have been used in the synthesis of Poly (Lactic Acid) (PLA). PLA is a biodegradable and bioactive polyester derived from renewable resources, such as corn starch, cassava roots, or sugarcane .
- Methods of Application : The synthesis of PLA generally involves the polymerization of the lactide monomer. The process can be carried out using various catalysts .
- Results or Outcomes : PLA has found a wide range of applications due to its biodegradability, such as in packaging materials, agricultural films, and medical implants .
Synthesis of Poly (Vinyl Alcohol)
- Application Summary : Similar to the case of PLA, 10-Undecenoyl chloride is not directly used in the synthesis of Poly (Vinyl Alcohol) (PVA), but similar acyl chlorides have been used. PVA is a water-soluble synthetic polymer with excellent film forming, emulsifying, and adhesive properties .
- Methods of Application : The synthesis of PVA typically involves the polymerization of vinyl acetate to form Poly (Vinyl Acetate), which is then hydrolyzed to form PVA .
- Results or Outcomes : PVA has a wide range of applications, including in papermaking, textiles, and a variety of coatings .
Safety And Hazards
10-Undecenoyl chloride is a dangerous substance. It causes severe skin burns and eye damage . It may be corrosive to metals . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, do not induce vomiting and immediately call a poison center or doctor .
properties
IUPAC Name |
undec-10-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFGYVZYLMNXGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068106 | |
Record name | 10-Undecenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecenoyl chloride | |
CAS RN |
38460-95-6 | |
Record name | 10-Undecenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38460-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Undecenoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038460956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-UNDECENOYL CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155178 | |
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Record name | 10-Undecenoyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10-Undecenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undec-10-enoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 10-Undecenoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66H2RF37V6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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